molecular formula C7H8ClN5 B2983794 N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride CAS No. 2253630-45-2

N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride

Cat. No.: B2983794
CAS No.: 2253630-45-2
M. Wt: 197.63
InChI Key: DUVUUXRWYCCJDL-UHFFFAOYSA-N
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Description

N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It features a pyrazole ring fused with a pyridazine ring, making it a unique and versatile molecule. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,3-diketones to form the pyrazole ring, followed by further functionalization to introduce the pyridazine moiety . The reaction conditions often involve the use of acidic or basic catalysts and may require elevated temperatures to drive the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride

Properties

IUPAC Name

N-(1H-pyrazol-4-yl)pyridazin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5.ClH/c1-2-7(12-8-3-1)11-6-4-9-10-5-6;/h1-5H,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVUUXRWYCCJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)NC2=CNN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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